![molecular formula C22H40N10O B14200623 1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine CAS No. 862119-63-9](/img/structure/B14200623.png)
1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine is a complex organic compound that features a triazole ring, piperidine rings, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine involves multiple steps, typically starting with the formation of the triazole ring. The triazole ring can be synthesized via a cyclization reaction involving azides and alkynes under copper-catalyzed conditions. The piperidine rings are then introduced through nucleophilic substitution reactions, where piperidine derivatives react with appropriate electrophiles. The dimethylamino groups are incorporated via reductive amination reactions, where dimethylamine reacts with carbonyl compounds in the presence of reducing agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce fully reduced amines or alcohols .
Scientific Research Applications
1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger cellular responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: A green solvent with applications in membrane science and organic synthesis.
Dimethylaminoquinolines: Compounds with similar dimethylamino groups, used in medicinal chemistry and materials science.
Hexazinone: A triazine herbicide with a similar triazole ring structure.
Uniqueness
1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine is unique due to its combination of triazole and piperidine rings, as well as its multiple dimethylamino groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
862119-63-9 |
|---|---|
Molecular Formula |
C22H40N10O |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C22H40N10O/c1-29(2)15-17-19(25-27-23-17)21(31-11-7-5-8-12-31)33-22(32-13-9-6-10-14-32)20-18(16-30(3)4)24-28-26-20/h21-22H,5-16H2,1-4H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
JFVXVBLPFMHRCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NNN=C1C(N2CCCCC2)OC(C3=NNN=C3CN(C)C)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
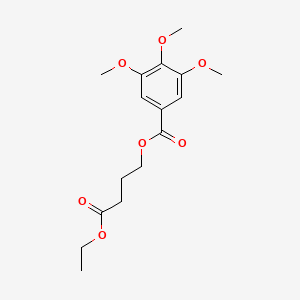
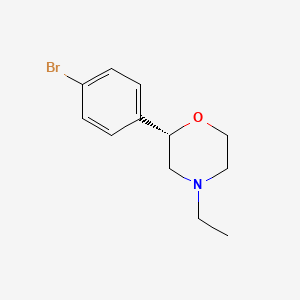
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
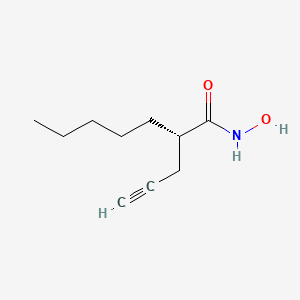
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
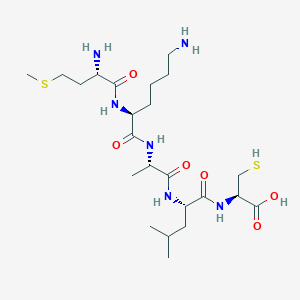
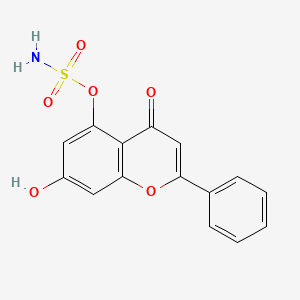

![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
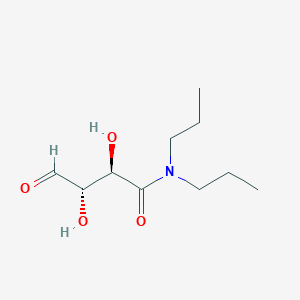
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
